Cas no 1219979-22-2 (2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride)
2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
- 2-(2-(2-Bromo-4-(tert-butyl)phenoxy)ethyl)piperidinehydrochloride
- 2-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
- AKOS015843692
- 1219979-22-2
- 2-(2-(2-Bromo-4-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride
- 2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride
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- MDL: MFCD13560052
- Inchi: 1S/C17H26BrNO.ClH/c1-17(2,3)13-7-8-16(15(18)12-13)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H
- InChI Key: LUWZPUXHKIQUCG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OCCC1CCCCN1)C(C)(C)C.Cl
Computed Properties
- Exact Mass: 375.09645g/mol
- Monoisotopic Mass: 375.09645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 289
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B034855-125mg |
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride |
1219979-22-2 | 125mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B034855-250mg |
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride |
1219979-22-2 | 250mg |
$ 375.00 | 2022-06-07 | ||
| Chemenu | CM310727-1g |
2-(2-(2-Bromo-4-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride |
1219979-22-2 | 95% | 1g |
$185 | 2022-09-03 | |
| Chemenu | CM310727-5g |
2-(2-(2-Bromo-4-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride |
1219979-22-2 | 95% | 5g |
$554 | 2022-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669220-5g |
2-(2-(2-Bromo-4-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride |
1219979-22-2 | 98% | 5g |
¥7330.00 | 2024-08-09 |
2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride
Research Briefing on 2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride (CAS: 1219979-22-2)
Recent studies on 2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride (CAS: 1219979-22-2) have shed new light on its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique brominated phenoxy-ethyl piperidine structure, has emerged as a promising scaffold for targeting specific biological pathways. The tert-butyl group at the 4-position and the bromo substitution at the 2-position of the phenyl ring contribute to its distinctive physicochemical properties and binding characteristics.
Current research indicates this compound demonstrates significant activity as a modulator of neurotransmitter receptors, particularly showing affinity for sigma receptors and certain subtypes of serotonin receptors. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this scaffold exhibit nanomolar binding affinity for σ1 receptors (Ki = 8.3 nM), suggesting potential applications in neurological disorders. The hydrochloride salt form (CAS: 1219979-22-2) has shown improved solubility and bioavailability compared to its free base counterpart, making it more suitable for pharmaceutical development.
Structural-activity relationship (SAR) studies have identified the bromine atom as crucial for maintaining receptor binding affinity, while the tert-butyl group appears to influence metabolic stability. Recent in vitro ADME profiling (2024) demonstrated that this compound has moderate hepatic microsomal stability (t1/2 = 42 minutes in human liver microsomes) and acceptable permeability in Caco-2 assays (Papp = 12 × 10^-6 cm/s). These properties position it as a viable lead compound for further optimization in CNS drug discovery programs.
Emerging preclinical data suggests potential therapeutic applications in neuropathic pain management and neurodegenerative diseases. A recent patent application (WO2023/154672) describes analogs of 1219979-22-2 showing neuroprotective effects in cellular models of Parkinson's disease, with EC50 values in the low micromolar range. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent studies (brain/plasma ratio of 0.85 after intravenous administration), further supports its potential for CNS-targeted therapies.
Synthetic approaches to 2-{2-2-Bromo-4-(tert-butyl)phenoxy-ethyl}piperidine hydrochloride have been optimized in recent years, with a 2024 Organic Process Research & Development publication reporting a scalable 5-step synthesis with an overall yield of 38%. The current production method utilizes a Buchwald-Hartwig coupling as the key step, followed by hydrochloride salt formation. Process chemistry improvements have reduced the use of hazardous reagents while maintaining high purity standards (>99.5% by HPLC).
Ongoing research is exploring structure-based drug design approaches using crystallographic data of this compound bound to its molecular targets. A recent Nature Communications paper (2024) reported the first X-ray crystal structure of 1219979-22-2 in complex with the σ1 receptor, revealing key interactions with Glu172 and Tyr103 residues. This structural information is guiding the development of second-generation analogs with improved selectivity profiles.
Safety profiling indicates this compound has an acceptable preliminary toxicological profile, with no significant cytotoxicity observed up to 100 μM in standard cell viability assays. However, recent findings suggest the need for careful evaluation of potential hERG channel interactions (IC50 = 3.2 μM), which will be an important consideration for further development. Current research efforts are focused on addressing this liability through molecular modifications while preserving the desired pharmacological activity.
The compound's unique chemical structure and promising biological activity profile have positioned it as an important research tool in chemical biology and a potential starting point for drug discovery. Future research directions include exploring its potential in combination therapies and investigating its effects on protein-protein interactions in neurodegenerative pathways. The growing body of research on 1219979-22-2 underscores its significance as a versatile scaffold in medicinal chemistry with multiple potential therapeutic applications.
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